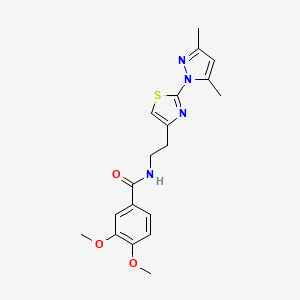
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound that features a pyrazole ring, a thiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide typically involves multiple steps. One common approach is to start with the synthesis of the pyrazole and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the benzamide group.
Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Synthesis of Thiazole Intermediate: The thiazole ring can be prepared by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The pyrazole and thiazole intermediates are then coupled using a suitable linker, such as a bromoethyl group, under basic conditions.
Introduction of Benzamide Group: The final step involves the reaction of the coupled intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace certain substituents on the pyrazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound’s structural properties may be useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The pyrazole and thiazole rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, potentially modulating their activity. The benzamide moiety may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-methoxyphenyl)propanamide
- N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Uniqueness
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide is unique due to the presence of both pyrazole and thiazole rings, which provide a versatile framework for chemical modifications and potential biological activity
Properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-12-9-13(2)23(22-12)19-21-15(11-27-19)7-8-20-18(24)14-5-6-16(25-3)17(10-14)26-4/h5-6,9-11H,7-8H2,1-4H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYHKLXTIZFKCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2418780.png)
![1-(4-Fluorophenyl)-3-[4-(3-methoxypiperidin-1-YL)phenyl]urea](/img/structure/B2418782.png)
![3-(4-chlorophenyl)-4-(2-oxopyridin-1-yl)-N-[4-(trifluoromethyl)phenyl]pyrazole-1-carboxamide](/img/structure/B2418783.png)

![N-(4-methylbenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2418785.png)
![4-(5-Fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2418788.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2418796.png)
![5-(3-methylbutyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2418797.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-isopropoxybenzamide](/img/structure/B2418798.png)
![N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2418799.png)
![N-(4-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2418800.png)
![N'-(3-chloro-4-fluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2418801.png)
![Ethyl 2-[(4-{[2-(ethoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carbothioyl)amino]benzoate](/img/structure/B2418802.png)
